molecular formula C14H31Cl2NO3 B15149506 tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride

Katalognummer: B15149506
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: FIEIOLGUDILWGA-IEVMAPAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and a methylamino group

Vorbereitungsmethoden

The synthesis of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as raw materials to prepare a crude product with higher diastereoselectivity . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.

Analyse Chemischer Reaktionen

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or sulfonates are used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses, making it a useful tool for studying cellular processes.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride can be compared with other similar compounds, such as:

  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications.

Eigenschaften

Molekularformel

C14H31Cl2NO3

Molekulargewicht

332.3 g/mol

IUPAC-Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;dihydrochloride

InChI

InChI=1S/C14H29NO3.2ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;;/h10-11,13,15H,8-9H2,1-7H3;2*1H/t10-,11+,13-;;/m0../s1

InChI-Schlüssel

FIEIOLGUDILWGA-IEVMAPAHSA-N

Isomerische SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl.Cl

Kanonische SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.